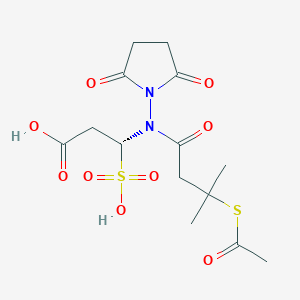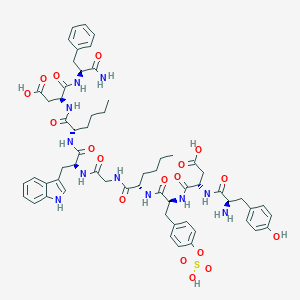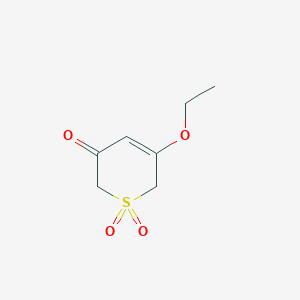
Sulfosuccinimidyl-N-(3-(acetylthio)-3-methylbutyryl)-beta-alanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sulfosuccinimidyl-N-(3-(acetylthio)-3-methylbutyryl)-beta-alanine, commonly known as Sulfo-SBED, is a chemical compound used in scientific research for protein labeling and identification. It is a water-soluble, heterobifunctional crosslinker that contains a succinimidyl ester and a maleimide group. Sulfo-SBED has gained popularity in recent years due to its ability to selectively label proteins in complex mixtures and its compatibility with mass spectrometry analysis.
Mécanisme D'action
Sulfo-SBED works by selectively labeling proteins through the succinimidyl ester and maleimide groups. The succinimidyl ester group reacts with primary amines on the protein surface, while the maleimide group reacts with thiol groups on cysteine residues. This results in the formation of a covalent bond between the protein and Sulfo-SBED, which can be easily detected and analyzed.
Effets Biochimiques Et Physiologiques
Sulfo-SBED is generally considered to be non-toxic and does not have any significant biochemical or physiological effects. However, it is important to note that the labeling of proteins with Sulfo-SBED can alter their function and activity, which may have downstream effects on cellular processes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Sulfo-SBED is its ability to selectively label proteins in complex mixtures. This makes it an ideal tool for proteomics studies, where the identification of specific proteins can be challenging. Sulfo-SBED is also compatible with mass spectrometry analysis, which allows for the accurate identification and quantification of labeled proteins.
One limitation of Sulfo-SBED is its cost, which can be prohibitive for some research groups. Additionally, the labeling of proteins with Sulfo-SBED can alter their function and activity, which may limit its usefulness in certain experiments.
Orientations Futures
There are several future directions for the use of Sulfo-SBED in scientific research. One area of interest is the development of new crosslinkers that are more selective and efficient than Sulfo-SBED. Another area of interest is the application of Sulfo-SBED in the study of protein-protein interactions in living cells. Finally, the use of Sulfo-SBED in the development of new therapeutics and diagnostic tools is an exciting area of research that holds great promise for the future.
Méthodes De Synthèse
The synthesis of Sulfo-SBED involves a multi-step process that begins with the reaction between N-hydroxysuccinimide (NHS) and N-acetylcysteine to form N-acetylcysteine-N-hydroxysuccinimide (NHS-AC). NHS-AC is then reacted with 3-(acetylthio)-3-methylbutyric anhydride to produce N-acetylcysteine-N-(3-(acetylthio)-3-methylbutyryl) succinimide (AC-SMBS). Finally, the maleimide group is introduced by reacting AC-SMBS with N-succinimidyl-3-(2-pyridyldithio) propionate (SPDP) to yield Sulfo-SBED.
Applications De Recherche Scientifique
Sulfo-SBED is widely used in scientific research for protein labeling and identification. It is particularly useful in proteomics studies, where it is used to selectively label proteins in complex mixtures for mass spectrometry analysis. Sulfo-SBED has also been used in protein-protein interaction studies, where it is used to crosslink interacting proteins for further analysis.
Propriétés
Numéro CAS |
131068-49-0 |
|---|---|
Nom du produit |
Sulfosuccinimidyl-N-(3-(acetylthio)-3-methylbutyryl)-beta-alanine |
Formule moléculaire |
C14H20N2O9S2 |
Poids moléculaire |
424.5 g/mol |
Nom IUPAC |
(3R)-3-[(3-acetylsulfanyl-3-methylbutanoyl)-(2,5-dioxopyrrolidin-1-yl)amino]-3-sulfopropanoic acid |
InChI |
InChI=1S/C14H20N2O9S2/c1-8(17)26-14(2,3)7-11(20)16(15-9(18)4-5-10(15)19)12(6-13(21)22)27(23,24)25/h12H,4-7H2,1-3H3,(H,21,22)(H,23,24,25)/t12-/m1/s1 |
Clé InChI |
SPIFUBACRDHOKS-GFCCVEGCSA-N |
SMILES isomérique |
CC(=O)SC(C)(C)CC(=O)N([C@@H](CC(=O)O)S(=O)(=O)O)N1C(=O)CCC1=O |
SMILES |
CC(=O)SC(C)(C)CC(=O)N(C(CC(=O)O)S(=O)(=O)O)N1C(=O)CCC1=O |
SMILES canonique |
CC(=O)SC(C)(C)CC(=O)N(C(CC(=O)O)S(=O)(=O)O)N1C(=O)CCC1=O |
Autres numéros CAS |
131068-49-0 |
Synonymes |
SATMBBA sulfosuccinimidyl-N-(3-(acetylthio)-3-methylbutyryl)-beta-alanine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1a,2,3,7b-Tetrahydrooxireno[2,3-f]quinoline](/img/structure/B157133.png)












![3-[2-(2-Hydroxyethoxy)ethoxy]propanenitrile](/img/structure/B157162.png)